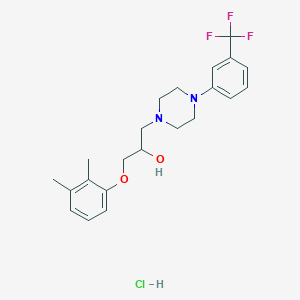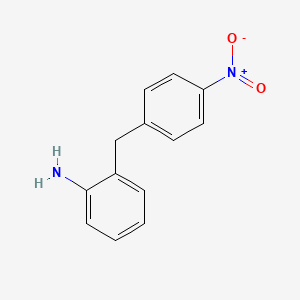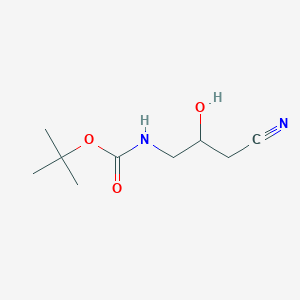
tert-butyl N-(3-cyano-2-hydroxypropyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl N-(3-cyano-2-hydroxypropyl)carbamate: is a chemical compound with the molecular formula C9H16N2O3 and a molecular weight of 200.24 g/mol . It is commonly used in organic synthesis and has applications in various fields including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: tert-Butyl N-(3-cyano-2-hydroxypropyl)carbamate can be synthesized through a multi-step process. One common method involves the reaction of tert-butyl carbamate with 3-cyano-2-hydroxypropylamine under controlled conditions . The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the formation of the desired product.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through column chromatography and crystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-(3-cyano-2-hydroxypropyl)carbamate undergoes various chemical reactions including oxidation , reduction , and substitution reactions .
Common Reagents and Conditions:
Oxidation: Reagents such as or can be used to oxidize the compound under acidic conditions.
Reduction: Reducing agents like or are commonly employed to reduce the compound.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or sodium methoxide .
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids , while reduction can produce amines .
Scientific Research Applications
tert-Butyl N-(3-cyano-2-hydroxypropyl)carbamate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is utilized in the study of enzyme mechanisms and protein interactions.
Industry: The compound is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl N-(3-cyano-2-hydroxypropyl)carbamate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
- tert-Butyl N-(2,3-dihydroxypropyl)carbamate
- tert-Butyl N-(3-hydroxypropyl)carbamate
- 3-(Boc-amino)-1-propanol
Comparison: tert-Butyl N-(3-cyano-2-hydroxypropyl)carbamate is unique due to the presence of both a cyano group and a hydroxy group on the propyl chain. This structural feature imparts distinct chemical properties and reactivity compared to similar compounds . For instance, the cyano group can participate in additional reactions such as nucleophilic addition , which is not possible with compounds lacking this functional group .
Properties
IUPAC Name |
tert-butyl N-(3-cyano-2-hydroxypropyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O3/c1-9(2,3)14-8(13)11-6-7(12)4-5-10/h7,12H,4,6H2,1-3H3,(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYEDXPKCFGTWDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(CC#N)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-(Methylthio)phenyl]ethanamine hydrochloride](/img/structure/B2707586.png)

![1-[2-(5-Bromothiophen-3-yl)cyclopropyl]-2-chloroethanone](/img/structure/B2707591.png)
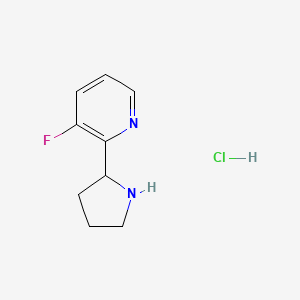
![Ethyl 2-(5-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate](/img/structure/B2707594.png)

![N-{2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl}-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2707597.png)
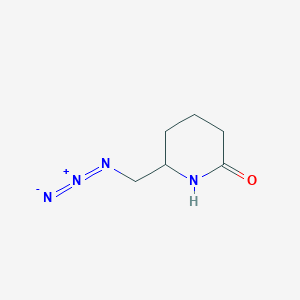
![2-(3-(2-chlorobenzyl)-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-methoxybenzyl)acetamide](/img/structure/B2707599.png)
